molecular formula C5H10ClF2N B1302735 3,3-Difluoropiperidine hydrochloride CAS No. 496807-97-7

3,3-Difluoropiperidine hydrochloride

Cat. No.: B1302735
CAS No.: 496807-97-7
M. Wt: 157.59 g/mol
InChI Key: LEHHIPIDKQVNEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,3-Difluoropiperidine hydrochloride is a ubiquitous building block in pharmaceutical active ingredients (APIs) . .

Mode of Action

The compound can attach to molecular scaffolds effortlessly through amination . This suggests that it may interact with its targets through the formation of amine bonds, leading to changes in the structure and function of the target molecules.

Result of Action

The presence of 3,3-Difluoropiperidine has been associated with enhanced selectivity of estrogen positive breast cancer (1600 folds selectivity) . This suggests that the compound may have a significant impact on cellular processes, particularly in the context of cancer biology.

Action Environment

The compound is hygroscopic , which means it absorbs moisture from the environment This property could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3,3-Difluoropiperidine hydrochloride plays a significant role in biochemical reactions, particularly in medicinal chemistry and biochemistry research. It can attach to molecular scaffolds through amination, making it a versatile building block. This compound has been shown to improve the potency of an agonist of the apelin receptor, reducing the effective concentration from 162 nanomolar to 6.5 nanomolar . Additionally, this compound enhances the selectivity of estrogen-positive breast cancer cells by 1600-fold . The interactions of this compound with enzymes, proteins, and other biomolecules are crucial for its function, as it can act as a probe in nuclear magnetic resonance studies without requiring deuterated solvents or internal standards .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance the selectivity of estrogen-positive breast cancer cells, indicating its potential in targeted cancer therapy . The compound’s ability to act as an agonist of the apelin receptor further highlights its role in cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It improves the potency of agonists by binding to the apelin receptor, thereby enhancing its activity . The compound’s fluorinated structure allows it to interact with various enzymes and proteins, leading to changes in gene expression and enzyme activity. These interactions are crucial for its function as a building block in pharmaceutical active ingredients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point of 243-247°C . Its hygroscopic nature means it can absorb moisture from the environment, potentially affecting its long-term stability and activity . Studies have shown that the compound maintains its potency and selectivity over extended periods, making it a reliable building block for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the potency of therapeutic agents without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies . The compound’s ability to improve the potency of an agonist of the apelin receptor at nanomolar concentrations underscores its potential in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to exert its effects. The compound’s fluorinated structure allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . Its interactions with enzymes are crucial for its function as a building block in pharmaceutical active ingredients, as these interactions can enhance the potency and selectivity of therapeutic agents .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to act as a probe in nuclear magnetic resonance studies further highlights its role in cellular transport and distribution .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The compound’s ability to enhance the selectivity of estrogen-positive breast cancer cells indicates its potential for targeted therapy, as it can localize to specific cellular compartments to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoropiperidine hydrochloride typically involves the reaction of piperidine with hydrogen fluoride. The specific reaction conditions and steps can be optimized according to the desired yield and purity . The general reaction is as follows: [ \text{Piperidine} + \text{Hydrogen Fluoride} \rightarrow \text{3,3-Difluoropiperidine} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and crystallized to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Amination Reactions: Catalysts like palladium or copper are often used to facilitate the reaction.

Major Products Formed:

Properties

IUPAC Name

3,3-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-3-8-4-5;/h8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHHIPIDKQVNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374288
Record name 3,3-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496807-97-7
Record name 3,3-Difluoropiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoropiperidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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